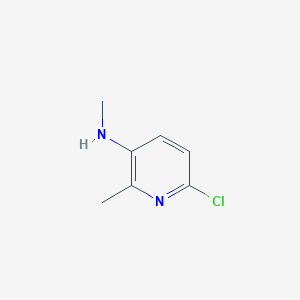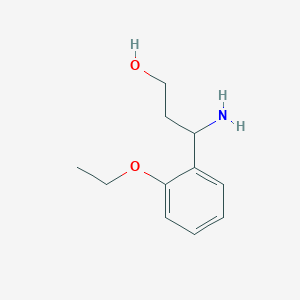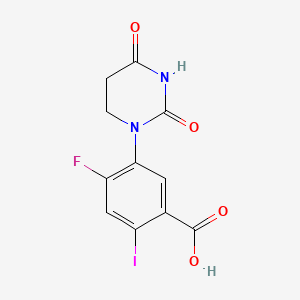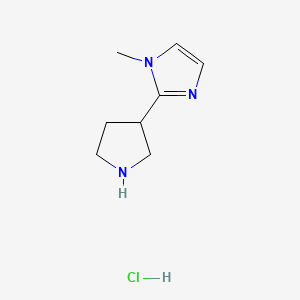
2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is known for its unique structural features, which include a piperidine ring substituted with four methyl groups and an ethanamine side chain. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,2,6,6-Tetramethylpiperidine, which is a hindered secondary amine.
Alkylation: The piperidine ring is alkylated with an appropriate alkylating agent to introduce the ethanamine side chain.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxone and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Various amine derivatives.
Substitution: Substituted piperidine derivatives with different functional groups.
Applications De Recherche Scientifique
2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The piperidine ring structure allows it to act as a base, participating in proton transfer reactions. Additionally, the ethanamine side chain can interact with various receptors and enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor and structurally similar compound.
Lithium 2,2,6,6-tetramethylpiperidide: A stronger base derived from 2,2,6,6-Tetramethylpiperidine.
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A radical species used in various chemical reactions.
Uniqueness
2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride is unique due to its combination of a hindered piperidine ring and an ethanamine side chain. This structural feature imparts specific reactivity and stability, making it valuable in both research and industrial applications.
Propriétés
Formule moléculaire |
C11H26Cl2N2 |
|---|---|
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
2-(2,2,6,6-tetramethylpiperidin-1-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H24N2.2ClH/c1-10(2)6-5-7-11(3,4)13(10)9-8-12;;/h5-9,12H2,1-4H3;2*1H |
Clé InChI |
HNJNBYDRFDHIII-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(N1CCN)(C)C)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


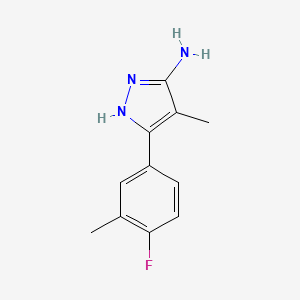
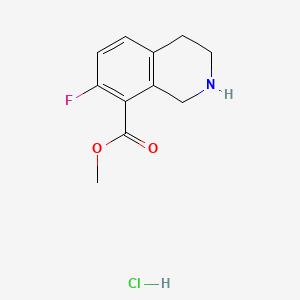
![N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13477232.png)

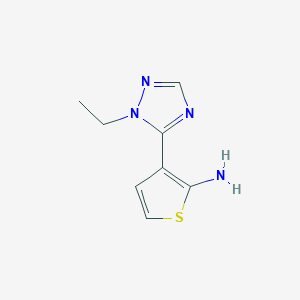
![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13477254.png)
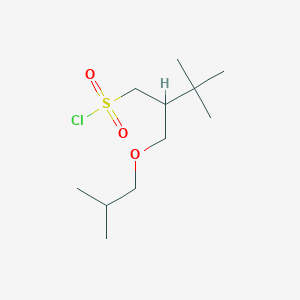
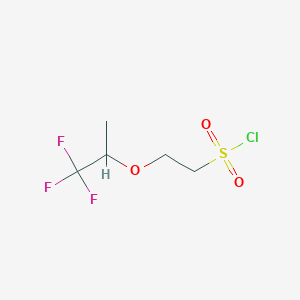
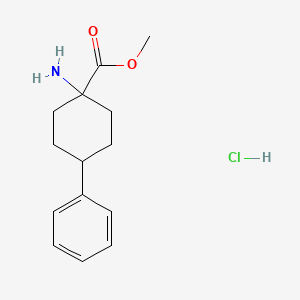
![lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13477270.png)
